![molecular formula C15H16N2O4 B5519980 N'-[2-(3,5-dimethylphenoxy)acetyl]-2-furohydrazide](/img/structure/B5519980.png)

N'-[2-(3,5-dimethylphenoxy)acetyl]-2-furohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

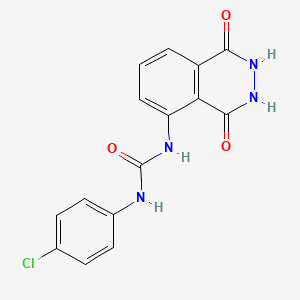

Hydrazide compounds, including those similar to "N'-[2-(3,5-dimethylphenoxy)acetyl]-2-furohydrazide," are known for their diverse biological activities and are subjects of synthesis and structural analysis in medicinal chemistry. These molecules are synthesized from various precursor chemicals through reactions that introduce the hydrazide functional group into the molecular structure (Aziz‐ur‐Rehman et al., 2014).

Synthesis Analysis

The synthesis of related hydrazide compounds typically involves multiple steps, starting from a specific phenol as a precursor, through esterification, hydrazinolysis, and finally condensation reactions with aromatic aldehydes to form the target hydrazide compounds. These methods highlight the versatility and adaptability of hydrazide synthesis approaches (Aziz‐ur‐Rehman et al., 2014).

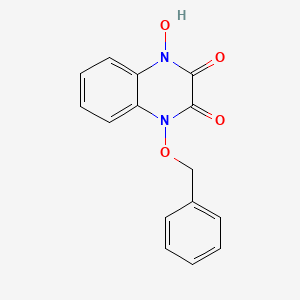

Molecular Structure Analysis

Molecular structure analysis, often supported by computational methods like Density Functional Theory (DFT), provides insights into the 3D structure, intramolecular interactions, and electronic properties of hydrazide compounds. X-ray crystallography and spectral data are pivotal in characterizing these molecules and understanding their chemical behavior (Albayati et al., 2020).

Chemical Reactions and Properties

Hydrazide compounds can undergo various chemical reactions, including condensation to form Schiff bases, which are significant in synthesizing pharmacologically active molecules. Their chemical properties, such as reactivity towards different reagents, are crucial for designing targeted chemical synthesis routes (Albayati et al., 2020).

Physical Properties Analysis

The physical properties of hydrazide compounds, including solubility, melting points, and crystal structure, are essential for their practical applications in medicinal chemistry. These properties are influenced by the molecular structure and can be tailored through chemical modifications (Albayati et al., 2020).

Chemical Properties Analysis

The chemical properties, such as acidity/basicity, electrophilic/nucleophilic sites, and potential for hydrogen bonding, define the interactions of hydrazide compounds with biological targets. These interactions are critical for the compounds' biological activities and pharmacological profiles (Albayati et al., 2020).

Scientific Research Applications

Bioactive Properties in Supramolecular Structures

N'-[2-(3,5-dimethylphenoxy)acetyl]-2-furohydrazide, and similar compounds, have been explored for their bioactive properties, particularly in the context of supramolecular structures. Studies on diorganotin(IV) Schiff bases, which are related to the chemical structure of interest, reveal significant antileishmanial, antiurease, antibacterial, and antifungal activities. These complexes, depending on their structural configurations, show promise in therapeutic applications against various diseases due to their ability to form complex supramolecular structures that exhibit bioactivity. The antileishmanial activity of certain diorganotin(IV) compounds is comparable with that of the standard drug Amphotericin B, highlighting the potential of such molecules in medicinal chemistry (S. Shujah et al., 2013).

properties

IUPAC Name |

N'-[2-(3,5-dimethylphenoxy)acetyl]furan-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4/c1-10-6-11(2)8-12(7-10)21-9-14(18)16-17-15(19)13-4-3-5-20-13/h3-8H,9H2,1-2H3,(H,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDAONOWJWDHTFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCC(=O)NNC(=O)C2=CC=CO2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2,4-dichlorobenzyl)thio]-1H-1,2,4-triazole](/img/structure/B5519924.png)

![3-isopropyl-5-{[2-(3-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-1-methyl-1H-pyrazole](/img/structure/B5519962.png)

![5-{2-[4-(2-fluorobenzyl)-1-piperidinyl]-2-oxoethyl}-1,3-dimethyl-2,4-imidazolidinedione](/img/structure/B5519969.png)

![5-chloro-2-[(4-chlorobenzyl)thio]-4,6-dimethylnicotinonitrile](/img/structure/B5519977.png)

![1-[4-(4-ethoxy-3-methylphenyl)butanoyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5519988.png)

![4-(1-pyrrolidinyl)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5519998.png)